4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid
Overview
Description
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C15H14N2O4 and a molecular weight of 286.28 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a pyridine ring through a methoxycarbonylamino group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid typically involves the following steps:
Formation of the Pyridin-3-ylmethoxycarbonyl Intermediate: This step involves the reaction of pyridine-3-methanol with a suitable carbonylating agent, such as phosgene or triphosgene, to form pyridin-3-ylmethoxycarbonyl chloride.
Coupling Reaction: The pyridin-3-ylmethoxycarbonyl chloride is then reacted with 4-aminomethylbenzoic acid in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development for its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-((Pyridin-3-ylmethylene)amino)benzoic acid
- 4-((Pyridin-3-ylmethoxy)carbonyl)amino)benzoic acid
Uniqueness
4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is unique due to its specific structural features, such as the methoxycarbonylamino linkage between the pyridine and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-[(pyridin-3-ylmethoxycarbonylamino)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)13-5-3-11(4-6-13)9-17-15(20)21-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDHRTWQOKGOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431263 | |
Record name | 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241809-79-0 | |
Record name | 4-[({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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